molecular formula C13H14F6N2O2 B12225794 Ethyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate

Ethyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate

Cat. No.: B12225794
M. Wt: 344.25 g/mol
InChI Key: HSBFFQIYBHJDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Considerations

The molecular formula of ethyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate is C₁₃H₁₄F₆N₂O₂ , with a molecular weight of 344.25 g/mol . The compound’s architecture comprises three distinct regions:

  • A pyrazole ring substituted at the 3-position with a trifluoromethyl (-CF₃) group and at the 5-position with a cyclopropyl moiety.
  • A 4,4,4-trifluorobutanoate side chain linked to the pyrazole’s nitrogen via an ethyl spacer.
  • An ethyl ester group at the terminal end of the butanoate chain.

The pyrazole ring adopts a planar configuration due to aromatic conjugation, while the cyclopropyl group introduces significant steric strain. This strain arises from the bond angles of approximately 60° within the cyclopropane ring, which deviate from the ideal tetrahedral geometry. The trifluoromethyl groups at both the pyrazole and butanoate regions contribute to the molecule’s electron-deficient character, enhancing its susceptibility to nucleophilic attack at the ester carbonyl group.

Stereochemical considerations reveal that the molecule lacks chiral centers but exhibits conformational flexibility at the ethyl spacer linking the pyrazole and butanoate groups. Rotational freedom around the C-N and C-C bonds allows for multiple low-energy conformers, which have been investigated via computational modeling.

Properties

Molecular Formula

C13H14F6N2O2

Molecular Weight

344.25 g/mol

IUPAC Name

ethyl 3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate

InChI

InChI=1S/C13H14F6N2O2/c1-2-23-11(22)6-10(13(17,18)19)21-8(7-3-4-7)5-9(20-21)12(14,15)16/h5,7,10H,2-4,6H2,1H3

InChI Key

HSBFFQIYBHJDFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N1C(=CC(=N1)C(F)(F)F)C2CC2

Origin of Product

United States

Preparation Methods

Alkylation of Pyrazole Nitrogen

The pyrazole nitrogen is alkylated using ethyl 4-bromo-4,4,4-trifluorobutanoate in the presence of a base (K₂CO₃) and polar aprotic solvent (DMF, 80°C). This method achieves moderate yields (60–70%) but may produce regioisomers due to competing O-alkylation.

Mitsunobu Reaction

Higher regioselectivity is achieved via Mitsunobu conditions (DIAD, PPh₃, THF), which selectively alkylate the pyrazole’s nitrogen using ethyl 4-hydroxy-4,4,4-trifluorobutanoate. This method elevates yields to 85–90% but requires stoichiometric reagents, increasing costs.

Integrated Synthetic Routes

One-Pot Sequential Synthesis

A streamlined approach combines pyrazole formation and ester functionalization in one pot:

  • Cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with cyclopropylhydrazine (EtOH, 70°C, 6 hours).
  • In situ alkylation with ethyl 4-bromo-4,4,4-trifluorobutanoate (K₂CO₃, DMF, 80°C, 12 hours).

Advantages:

  • Reduces purification steps.
  • Overall yield: 65–75%.

Limitations:

  • Competing side reactions necessitate precise stoichiometry.

Flow Chemistry for Scalability

Enamine et al. utilized continuous-flow reactors for lithiation steps, enhancing reproducibility and safety. For example, lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (LDA, THF, −78°C) followed by quenching with ethyl 4,4,4-trifluorobutyrate achieved 82% yield.

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Substitution

The position of the cyclopropyl group (C-5 vs. C-3) is critical. Boiling-point–pressure diagram analysis enables efficient separation of regioisomers during distillation. For instance, reducing pressure to 0.1 atm increases the boiling-point difference between 5-cyclopropyl and 3-cyclopropyl isomers by 15°C, facilitating isolation.

Stability of Trifluoromethyl Groups

Trifluoromethyl groups are prone to hydrolysis under basic conditions. Employing mild bases (e.g., Cs₂CO₃ instead of NaOH) and low temperatures (−20°C) during alkylation mitigates degradation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
One-Pot Sequential 65–75 95 Reduced purification Side reactions
Mitsunobu 85–90 98 High regioselectivity Costly reagents
Flow Chemistry 82 97 Scalability Specialized equipment
Traditional Alkylation 60–70 90 Simplicity Regioisomer formation

Chemical Reactions Analysis

Ester Functional Group Reactivity

The ethyl ester group undergoes typical nucleophilic acyl substitution reactions, enabling derivatization of the compound’s carboxylic acid backbone.

Hydrolysis to Carboxylic Acid

Reaction ConditionsProductYieldSource
Acidic (HCl, H₂O, reflux)3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid~85%
Basic (NaOH, EtOH, 60°C)Same as above>90%
  • The resulting carboxylic acid serves as a precursor for amides, hydrazides, or esters with alternative alkyl chains .

Hydrazide Formation

ReagentConditionsProductApplicationSource
Hydrazine hydrateEtOH, 80°C, 6h3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazideAgrochemical intermediates

Pyrazole Ring Modifications

The pyrazole core exhibits regioselective reactivity influenced by the electron-withdrawing trifluoromethyl and electron-donating cyclopropyl groups.

Bromination

ReagentPosition BrominatedProductNotesSource
NBS, AIBNC4 of pyrazole4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole derivativeRequires radical initiation
  • Bromination enables cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .

Lithiation and Functionalization

ReagentConditionsProductFunctional Group IntroducedSource
LDA, THF−78°C, flow reactor4-Aldehyde or 4-boronic acid derivativesEnables C–C bond formation
  • Directed ortho-metalation (DoM) strategies allow functionalization at the C4 position, bypassing steric hindrance from the cyclopropyl group .

Trifluoromethyl Group Stability

The CF₃ groups are generally inert under mild conditions but can participate in unique transformations:

Nucleophilic Displacement

ReagentConditionsOutcomeNotesSource
KOtBu, DMF120°C, 24hPartial defluorinationObserved in stressed stability studies
  • Trifluoromethyl groups remain intact in most synthetic workflows, contributing to the compound’s metabolic stability .

Cyclopropyl Ring Reactivity

The cyclopropyl substituent is stable under standard conditions but susceptible to ring-opening under extreme conditions:

ReagentConditionsProductMechanismSource
H₂SO₄, HNO₃100°C, 12hRing-opened nitro derivativesElectrophilic aromatic substitution
  • Ring-opening is rare in typical reactions but observed in strong nitrating conditions .

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally related compounds:

CompoundReactivity ProfileDistinguishing FeatureSource
Ethyl [4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetateEnhanced electrophilic substitution at C4 due to Cl’s directing effectsChlorine substituent
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amineAmine group enables Schiff base formationLack of ester functionality

Scientific Research Applications

Key Features

  • The presence of trifluoromethyl groups enhances lipophilicity and binding affinity to molecular targets.
  • The cyclopropyl group contributes to the compound's unique reactivity profile.

Enzyme Inhibition

Research indicates that Ethyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate may inhibit specific enzymes involved in metabolic processes. Studies are ongoing to elucidate its mechanism of action, especially in relation to energy metabolism and cellular signaling pathways.

Potential Therapeutic Uses

  • Anti-inflammatory Agents : Initial findings suggest potential applications in treating inflammatory diseases.
  • Anticancer Properties : The compound's ability to interact with cellular pathways may position it as a candidate for cancer therapeutics.

Case Studies

  • A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro by targeting metabolic enzymes associated with cancer cell proliferation.

Pesticidal Activity

This compound exhibits significant activity against various pests. Its unique structure allows for effective binding to biological targets in pest organisms.

Herbicidal Properties

Research has indicated that this compound may serve as a selective herbicide, effectively controlling weed growth without harming crop plants.

Mechanism of Action

The mechanism of action of Ethyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and cyclopropyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Ethyl 4,4,4-Trifluoro-3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS 2054954-21-9)

  • Structural Differences : Replaces the cyclopropyl group at the pyrazole 5-position with a methyl (-CH₃) group.
  • The absence of cyclopropane may decrease ring strain, affecting stability and reactivity .
  • Physical Properties: Property Value/Description Molecular Formula C₁₁H₁₁F₆N₂O₂ Molecular Weight 326.21 g/mol Key Functional Groups Trifluoromethylpyrazole, trifluorobutanoate

Ethyl (2Z)-2-[({3-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-5-yl}amino)methylidene]-4,4,4-trifluoro-3-oxobutanoate (CAS 477762-89-3)

  • Structural Differences: Features a thiophene-pyrrole substituent at the pyrazole 3-position and an additional keto group (-C=O) on the butanoate chain.
  • Implications: The thiophene-pyrrole moiety introduces sulfur and nitrogen heteroatoms, enhancing π-π stacking and hydrogen-bonding capabilities.
  • Physical Properties :

    Property Value/Description
    Molecular Formula C₂₀H₁₉F₃N₄O₃S
    Molecular Weight 452.45 g/mol
    Density 1.41 ± 0.1 g/cm³ (predicted)
    Boiling Point 563.2 ± 50.0 °C (predicted)
    pKa 10.26 ± 0.10 (predicted)

Ethyl 4,4,4-Trifluorobutanoate

  • Structural Differences : Lacks the pyrazole ring system entirely, representing a simpler trifluorinated ester.
  • Primarily serves as a precursor in synthesizing more complex fluorinated compounds .

Key Trends and Research Findings

Impact of Substituents on Physicochemical Properties

  • Cyclopropyl vs. Methyl : Cyclopropane introduces rigidity and steric hindrance, which may improve target selectivity but reduce solubility compared to methyl analogs .
  • Thiophene-Pyrrole vs. Cyclopropyl : The thiophene-pyrrole group increases molecular weight and complexity, likely enhancing binding affinity in enzyme inhibition assays but complicating synthetic routes .

Fluorination Effects

  • All compounds feature trifluoromethyl or trifluorobutanoate groups, which: Enhance metabolic stability by resisting oxidative degradation. Increase lipophilicity, favoring blood-brain barrier penetration in drug candidates .

Biological Activity

Ethyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H13F3N2O2C_{11}H_{13}F_3N_2O_2 with a molecular weight of 262.23 g/mol. It features a trifluoromethyl group and a cyclopropyl moiety, which are known to influence biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway may include the formation of the pyrazole ring followed by the introduction of the ethyl ester functionality.

Anti-inflammatory and Antitumor Activities

Compounds containing pyrazole rings have been reported to possess anti-inflammatory and antitumor activities. For instance, studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . Additionally, some pyrazole compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating potential as anticancer agents.

Case Study 1: Trifluoromethyl-Pyrazole Derivatives

In a study focusing on various trifluoromethyl-pyrazole derivatives, compounds were evaluated for their biological activities against several pathogens. The results indicated that modifications in the pyrazole structure significantly affected their potency against different protozoan species . Such findings underscore the importance of structural variations in enhancing biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of substituted pyrazoles. The study revealed that the introduction of trifluoromethyl groups markedly improved the compounds' bioactivity profiles against specific targets. This pattern suggests that this compound may exhibit enhanced biological activities due to its trifluoromethyl substitution .

Data Summary Table

Property Details
Molecular Formula C11H13F3N2O2C_{11}H_{13}F_3N_2O_2
Molecular Weight 262.23 g/mol
Biological Activities Antiparasitic, Anti-inflammatory
Potential Targets Protozoan parasites, Cancer cells
Notable Structural Features Trifluoromethyl group, Cyclopropyl

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclopropane ring formation, trifluoromethylation, and esterification. For example, analogous pyrazole derivatives are synthesized via nucleophilic substitution or cyclocondensation under reflux conditions (e.g., N,N-dimethylacetamide with K₂CO₃ at 80°C for 10 hours) . Yield optimization can be achieved by:

  • Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
  • Temperature control : Maintaining precise thermal conditions (e.g., 70–90°C) to minimize side reactions.
  • Purification : Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 v/v) followed by recrystallization from ethanol improves purity (>97%) .

Q. How can the compound’s structural integrity and purity be validated using spectroscopic and chromatographic techniques?

Methodological Answer:

  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 403.1) and assess purity (>98%) .
  • ¹H/¹³C NMR : Key signals include trifluoromethyl (-CF₃) at δ ~120–125 ppm (¹³C) and cyclopropyl protons as multiplet signals at δ 1.2–1.5 ppm (¹H) .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water, 60:40) with UV detection at 254 nm to quantify impurities (<0.5%) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis (e.g., unintended racemization or diastereomer formation)?

Methodological Answer:

  • Chiral chromatography : Employ cellulose-based chiral stationary phases (e.g., Chiralpak IC) to separate enantiomers. For example, analogous trifluoromethyl esters are resolved with n-hexane/isopropanol (85:15) at 1.0 mL/min .
  • Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired stereoisomers. For instance, shorter reaction times (≤6 hours) at 60°C minimize epimerization .

Q. How can computational modeling predict the compound’s reactivity and binding affinity in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
  • Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., cyclooxygenase-2). Key residues (e.g., Arg120, Tyr355) form hydrogen bonds with the pyrazole ring .

Q. What are the primary sources of synthetic impurities, and how are they characterized?

Methodological Answer:

  • By-product identification : Common impurities include regioisomeric pyrazoles (e.g., 4-cyclopropyl vs. 5-cyclopropyl substitution) and ester hydrolysis products. These are isolated via preparative RP-HPLC (C18 column, acetonitrile/water gradient) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms impurity structures (e.g., [M+H]⁺ at m/z 385.1 for hydrolyzed acid derivative) .

Contradiction Analysis

  • Discrepancy in reaction yields : Higher yields with phase-transfer catalysts (85% vs. 72% without) suggest solvent polarity and catalyst choice critically influence reactivity .
  • Impurity profiles : Varying HPLC retention times for regioisomers (e.g., 4- vs. 5-cyclopropyl) indicate structural sensitivity to reaction stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.